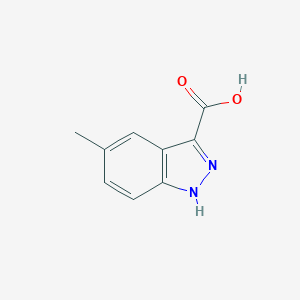

5-Methyl-1h-indazole-3-carboxylic acid

Overview

Description

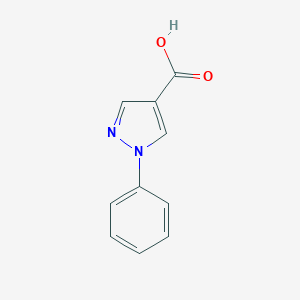

5-Methyl-1h-indazole-3-carboxylic acid is a chemical compound with the molecular formula C9H8N2O2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of 1H- and 2H-indazoles, including 5-Methyl-1h-indazole-3-carboxylic acid, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

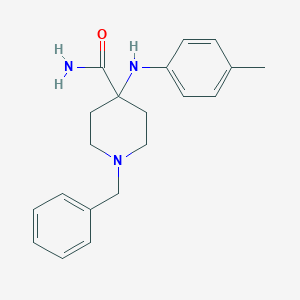

The molecular structure of 5-Methyl-1h-indazole-3-carboxylic acid is represented by the SMILES stringO=C(O)C1=NNC2=C1C=C(C)C=C2 . The molecular weight of the compound is 176.176 . Physical And Chemical Properties Analysis

5-Methyl-1h-indazole-3-carboxylic acid is a solid compound with a melting point of 285-290 °C .Scientific Research Applications

Synthesis of Bioactive Molecules

5-Methyl-1h-indazole-3-carboxylic acid serves as a key intermediate in the synthesis of various bioactive molecules. Its indazole core is a common motif in many pharmacologically active compounds. For instance, it’s used in the synthesis of compounds with potential anti-inflammatory and anticancer properties .

Development of Anticancer Agents

The indazole ring system, present in 5-Methyl-1h-indazole-3-carboxylic acid, is a crucial component in the structure of several anticancer agents. This includes drugs like niraparib, an FDA-approved medication for treating ovarian and breast cancer .

Agricultural Chemical Research

In the agricultural sector, 5-Methyl-1h-indazole-3-carboxylic acid can be utilized to develop novel pesticides and herbicides. Its derivatives may exhibit properties that can control a wide range of agricultural pests .

Material Science Applications

This compound can also play a role in material science, particularly in the development of new organic materials with specific electronic or photonic properties due to its stable heterocyclic structure .

Pharmaceutical Adjuvants

5-Methyl-1h-indazole-3-carboxylic acid may act as a pharmaceutical adjuvant, enhancing the therapeutic effects of drugs. It’s also used as an impurity standard in the quality control of pharmaceuticals .

Synthesis of Dyes and Pigments

The chemical structure of 5-Methyl-1h-indazole-3-carboxylic acid makes it suitable for the synthesis of dyes and pigments. Its derivatives can be tailored to produce a variety of colors for industrial applications .

Each of these applications leverages the unique chemical properties of 5-Methyl-1h-indazole-3-carboxylic acid, demonstrating its versatility and importance in scientific research and industry. The indazole ring, in particular, is a valuable scaffold in medicinal chemistry due to its presence in many drug molecules with diverse biological activities .

Safety And Hazards

Future Directions

properties

IUPAC Name |

5-methyl-1H-indazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-5-2-3-7-6(4-5)8(9(12)13)11-10-7/h2-4H,1H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRTAIBBOZNHRMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NN=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60152675 | |

| Record name | 5-Methylindazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60152675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-1h-indazole-3-carboxylic acid | |

CAS RN |

1201-24-7 | |

| Record name | 5-Methylindazole-3-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001201247 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methylindazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60152675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1201-24-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.